molecular formula C11H11N B14395110 4-Benzylidene-3,4-dihydro-2H-pyrrole CAS No. 88631-61-2

4-Benzylidene-3,4-dihydro-2H-pyrrole

Cat. No.: B14395110
CAS No.: 88631-61-2
M. Wt: 157.21 g/mol
InChI Key: FOKBINLXJJRNSM-UHFFFAOYSA-N
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Description

4-Benzylidene-3,4-dihydro-2H-pyrrole is a specialized dihydropyrrole-based chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzylidene moiety fused to a partially unsaturated pyrrole ring, makes it a valuable precursor for constructing more complex nitrogen-containing heterocycles. Researchers can utilize this compound as a key intermediate in the synthesis of pyrrolinium salts, which are a class of compounds studied for their diverse chemical properties and potential biological activities . The reactivity of the benzylidene group and the dihydropyrrole core allows for further functionalization through various reactions, including alkylation, making it a versatile scaffold for library development . Compounds based on the 3,4-dihydro-2H-pyrrole (Δ1-pyrroline) skeleton are found in various alkaloids and are key intermediates in biosynthesis and the preparation of functionalized pyrroles, which are prominent structures in pharmaceuticals and natural products . Furthermore, structurally similar benzylidene-dihydro heterocyclic compounds have demonstrated potent inhibitory activity against reactive oxygen species (ROS) production in cellular models of inflammation, suggesting potential research applications for this compound in developing novel anti-inflammatory agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88631-61-2

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

4-benzylidene-2,3-dihydropyrrole

InChI

InChI=1S/C11H11N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,8-9H,6-7H2

InChI Key

FOKBINLXJJRNSM-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC1=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Benzylidene 3,4 Dihydro 2h Pyrrole

Classical Approaches to 4-Benzylidene-3,4-dihydro-2H-pyrrole Synthesis

Classical synthetic routes have been well-established, providing reliable access to the this compound scaffold. These methods often involve the construction of a γ-nitrocarbonyl precursor followed by a reductive cyclization step or the chemical modification of saturated pyrrolidine (B122466) rings.

A prominent strategy for forming the dihydro-2H-pyrrole ring is the reductive cyclization of γ-nitrocarbonyl compounds. This intramolecular condensation is triggered by the reduction of a nitro group to an amine, which then reacts with a carbonyl moiety within the same molecule to form the cyclic imine after dehydration.

The necessary γ-nitrocarbonyl precursors can be effectively assembled using products from the Baylis-Hillman reaction. koreascience.kr The synthesis begins with the SN2' reaction between the acetates of Baylis-Hillman adducts and primary nitroalkanes. koreascience.kr This reaction constructs the linear carbon skeleton containing both the nitro group and a latent carbonyl function, primed for the subsequent cyclization step. For instance, reacting Baylis-Hillman acetates with nitroalkanes like nitroethane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the desired γ-nitrocarbonyl precursor. koreascience.kr

The critical step in this sequence is the reduction of the nitro group. The choice of reducing agent can significantly influence the reaction's outcome, affecting product distribution and yield. koreascience.krresearchgate.net

Commonly employed reducing systems include:

Iron in acetic acid (Fe/AcOH): This system is effective for reducing the nitro group to an amine, which then undergoes spontaneous cyclization and dehydration. Under reflux conditions, Fe/AcOH has been shown to favor the formation of the desired this compound derivative. koreascience.kr

Zinc in ammonium (B1175870) chloride (Zn/NH₄Cl): This is another classical method for nitro group reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or specialized nickel catalysts. researchgate.netnih.gov Catalytic hydrogenation represents a cleaner alternative to stoichiometric metal reductants and is a key method for producing various 3,4-dihydro-2H-pyrroles from nitro ketones. nih.govnih.gov

The reaction mechanism involves the initial reduction of the nitro group to an amino group. This is followed by an intramolecular condensation between the newly formed amine and the ketone, which, after dehydration, yields the final this compound product. koreascience.kr

The reductive cyclization process is not without its challenges regarding selectivity. A notable side reaction is the formation of cyclic nitrones. This occurs if the nitro group is only partially reduced to a hydroxylamine (B1172632) before cyclization. The choice of reducing agent and reaction conditions plays a crucial role in directing the reaction towards either the desired pyrroline (B1223166) or the nitrone byproduct. For example, using Fe/AcOH under reflux conditions has been found to favor the formation of the pyrroline over the nitrone. koreascience.kr

In terms of stereoselectivity, the exocyclic double bond in the 4-benzylidene group is typically formed as the more stable E-isomer, a configuration that has been confirmed through Nuclear Overhauser Effect (NOE) experiments. koreascience.kr

Table 1: Effect of Reducing Agents on the Cyclization of a γ-Nitrocarbonyl Precursor koreascience.kr

Entry Reducing Agent/Conditions Dihydro-2H-pyrrole Yield (%) Cyclic Nitrone Yield (%)
1 Fe/AcOH, reflux 54 21
2 Zn/NH₄Cl, EtOH, reflux 21 42
3 Fe/NH₄Cl, EtOH, reflux 15 35

An alternative approach to synthesizing dihydro-2H-pyrroles involves the dehydrogenation of the corresponding saturated pyrrolidine ring system. While many such methods are designed to proceed to full aromatization to yield pyrroles, the dihydro-2H-pyrrole (or pyrroline) is a key intermediate in this transformation. nih.govacs.org

A contemporary example involves the use of the borane (B79455) catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, to effect the dehydrogenation of pyrrolidines. nih.gov The proposed mechanism for this transformation proceeds in distinct steps. The reaction is initiated by a B(C₆F₅)₃-mediated hydride abstraction from the carbon alpha to the nitrogen atom in the pyrrolidine ring. This generates an iminium borohydride (B1222165) intermediate. nih.govacs.org

Subsequent deprotonation of this iminium species yields the 3,4-dihydro-2H-pyrrole. nih.gov In the context of pyrrole (B145914) synthesis, this intermediate is not typically isolated. It undergoes a second hydride abstraction and deprotonation sequence to afford the fully aromatic pyrrole. nih.gov However, the formation of the dihydro-2H-pyrrole as a distinct intermediate highlights the potential of controlled pyrrolidine oxidation as a synthetic route. Isolating this intermediate would require halting the reaction after the first dehydrogenation step, a challenge that remains an area of synthetic exploration.

Reductive Cyclization of γ-Nitrocarbonyl Precursors

Advanced and Contemporary Synthetic Strategies

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign processes. In the context of this compound synthesis, contemporary strategies often focus on refining the reductive cyclization of γ-nitrocarbonyl precursors through advanced catalysis.

A notable advancement is the use of highly active, selective, and reusable heterogeneous catalysts for the hydrogenation of nitro ketones. nih.gov Researchers have developed nanostructured catalysts, such as nickel supported on silica (B1680970) (Ni/SiO₂), which efficiently mediate the hydrogenation of the nitro group while tolerating the ketone functionality. nih.govresearchgate.net This catalytic system allows for the synthesis of a broad scope of 3,4-dihydro-2H-pyrroles under hydrogen pressure. nih.gov The process is attractive due to the reusability of the catalyst and the fact that water is the only byproduct, aligning with the principles of green chemistry. nih.gov This catalytic hydrogenative cyclization represents a more advanced and sustainable alternative to the use of stoichiometric reducing agents like iron or zinc. researchgate.netnih.gov

Domino and Multicomponent Reactions for Dihydro-2H-pyrrole Scaffolds

The synthesis of dihydropyrrole scaffolds, including this compound, has been significantly advanced by the application of domino and multicomponent reactions (MCRs). These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. bohrium.com MCRs, which involve the combination of three or more reagents in one pot, are particularly effective for creating molecular diversity. bohrium.com

A specific example leading to a derivative of the target compound involves the reaction of Baylis-Hillman adducts. The starting materials, γ-nitroketone derivatives, are prepared through the SN2' reaction of primary nitroalkanes with the acetates of Baylis-Hillman adducts. koreascience.kr Subsequent reductive cyclization of these intermediates yields 4-benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole. koreascience.kr The conditions for this cyclization can be varied to influence the product distribution. koreascience.kr For instance, using Iron/Acetic Acid under reflux conditions favors the formation of the pyrroline derivative. koreascience.kr

Reaction TypeStarting MaterialsKey Reagents/CatalystsProductReference
Domino SynthesisHomopropargyl sulfonamides, AldehydesNot specified4-Alkylidene-3,4-dihydro-2H-pyrroles researchgate.net
Multicomponent Hydrogenative CyclizationKetones, Aldehydes, NitroalkanesReusable Nickel catalyst3,4-Dihydro-2H-pyrroles nih.govnih.gov
Reductive Cyclizationγ-nitroketone (from Baylis-Hillman adduct and nitroalkane)Fe/AcOH4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole koreascience.kr

Stereoselective Synthesis of this compound Derivatives

Achieving stereoselectivity in the synthesis of heterocyclic compounds is a significant goal in organic chemistry. For derivatives of this compound, stereocontrol allows for the preparation of specific isomers, which is crucial for various applications. While the literature provides broad strategies for the stereoselective synthesis of related six-membered heterocycles through methods like the ring-expansion of monocyclopropanated pyrroles, specific stereoselective syntheses targeting this compound are less commonly detailed. nih.gov

However, domino reactions can offer a high degree of stereoselectivity. For instance, a domino assembling of five molecules—two equivalents of benzaldehyde, malononitrile, oxindole, and ammonium acetate—has been shown to stereoselectively form complex spiro[indoline-3,3'-pyridine] derivatives. academie-sciences.fr This process involves a series of Michael additions and Mannich-type reactions where the stereochemistry is controlled throughout the sequence. academie-sciences.fr While not a direct synthesis of the target compound, this demonstrates the potential of complex one-pot reactions to achieve high stereoselectivity in heterocycle formation. The principles of controlling stereochemistry through carefully chosen starting materials and reaction conditions in such domino processes are applicable to the synthesis of chiral dihydropyrrole derivatives.

Reaction PrincipleKey FeaturesPotential ApplicationReference
Domino AssemblingStereoselective formation of complex heterocycles from multiple components in one pot.Design of stereoselective routes to substituted 4-benzylidene-3,4-dihydro-2H-pyrroles. academie-sciences.fr
Ring-ExpansionStereoselective ring-expansion of cyclopropanated pyrroles.Potential, though indirect, strategy for accessing stereochemically defined dihydropyrrole precursors. nih.gov

Green Chemistry Principles in Dihydropyrrole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comjddhs.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like dihydropyrroles. semanticscholar.org

A key aspect of green synthesis is the use of environmentally benign solvents or solvent-free conditions. jddhs.com For instance, some multicomponent reactions for pyrrole synthesis can be performed in greener solvents like ethanol (B145695) or even under catalyst-free conditions, which simplifies procedures and reduces waste. orientjchem.org The synthesis of 3,4-dihydro-2H-pyrroles via hydrogenative cyclization employs a reusable nickel catalyst, which aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones. nih.govnih.govjddhs.com Reusable catalysts minimize waste and often lead to more efficient processes. nih.gov

Energy efficiency is another cornerstone of green chemistry. jddhs.com Techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com Microwave irradiation has been successfully used in the domino synthesis of fused pyrrole systems, demonstrating its utility in constructing these heterocyclic cores efficiently. semanticscholar.org Furthermore, the development of one-pot syntheses and multicomponent reactions inherently supports green chemistry by reducing the number of steps, minimizing purification processes, and thereby decreasing solvent usage and waste generation. academie-sciences.fr

Green Chemistry PrincipleApplication in Dihydropyrrole SynthesisExample/BenefitReference
Use of CatalysisEmploying reusable catalysts for cyclization reactions.A reusable nickel catalyst was used for the synthesis of 3,4-dihydro-2H-pyrroles. nih.govnih.gov
Atom Economy/Process EfficiencyUtilizing domino and multicomponent reactions.Reduces the number of synthetic steps, purification needs, and waste. bohrium.comacademie-sciences.fr
Energy EfficiencyUsing microwave-assisted synthesis.Reduces reaction times and energy consumption in the formation of fused pyrroles. jddhs.comsemanticscholar.org
Safer Solvents/ConditionsPerforming reactions in greener solvents or under catalyst-free conditions.MCRs for pyrrole synthesis can be run in ethanol. orientjchem.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra, along with advanced 2D techniques, allows for the precise assignment of atoms and their stereochemical relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of a 4-benzylidene-2-pyrroline derivative is expected to show distinct signals corresponding to the protons in the pyrroline (B1223166) ring, the benzylidene group, and any substituents.

For a representative N-tosylated diaryl-substituted analogue, the key resonances include:

Aromatic Protons: Multiple signals in the range of δ 7.14–7.87 ppm correspond to the protons on the benzylidene phenyl ring, the N-tosyl group, and other aryl substituents.

Vinyl Proton: A singlet observed around δ 6.40 ppm is characteristic of the exocyclic benzylidene proton (=CH-Ph).

Pyrroline Ring Protons: The protons on the partially saturated pyrroline ring typically appear as multiplets or distinct doublets. For instance, in a related structure, two doublets were observed at δ 6.00 and 5.76 ppm, corresponding to the protons at the C3 and C5 positions of the ring.

The chemical shifts and coupling constants of these protons are crucial for confirming the connectivity and local environment of the atoms within the molecule.

Table 1: Representative ¹H NMR Data for a Substituted Benzylidene-3-pyrroline Derivative Data is for N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole.

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic 7.14 - 7.87 m
Benzylidene (=CH) 6.40 s
Pyrroline (C3-H) 6.00 d
Pyrroline (C5-H) 5.76 d
Methyl (Tolyl) 2.34 - 2.38 s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For a substituted benzylidene-pyrroline derivative, the spectrum shows a range of signals corresponding to the different carbon environments.

Key signals for a related N-tosylated derivative include:

Aromatic Carbons: A cluster of peaks between δ 127.9 and 145.1 ppm are assigned to the carbons of the various aromatic rings.

Exocyclic and Ring Double Bond Carbons: Signals at δ 134.7 and 119.4 ppm can be attributed to the carbons of the C=C double bonds within the pyrroline ring and the exocyclic benzylidene group.

Saturated Ring Carbon: A signal at δ 71.1 ppm corresponds to the sp³-hybridized carbon atom in the pyrroline ring.

Methyl Carbons: Resonances for methyl groups on the tolyl substituents appear at approximately δ 21.2–21.5 ppm.

Table 2: Representative ¹³C NMR Data for a Substituted Benzylidene-3-pyrroline Derivative Data is for N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole.

Carbon Type Chemical Shift (δ, ppm)
Aromatic 127.9 - 145.1
C=C (vinyl) 134.7, 119.4
C5 (sp³) 71.1
Methyl (Tolyl) 21.2 - 21.5

Advanced NMR Techniques for Stereochemical Assignment

The determination of the geometry of the exocyclic double bond (E/Z isomerism) is a critical aspect of structural elucidation. While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are often required for unambiguous stereochemical assignment.

NOESY experiments detect through-space interactions between protons that are in close proximity. A correlation between the benzylidene proton and the adjacent proton on the pyrroline ring (at C3) would provide definitive evidence for a specific geometric isomer. Such techniques are crucial for distinguishing between E and Z isomers, which can sometimes be challenging based on chemical shifts alone.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4-Benzylidene-3,4-dihydro-2H-pyrrole would be expected to show characteristic absorption bands. In related pyrroline and imine structures, key vibrational modes include:

C=N Stretch: The imine bond within the 2-pyrroline ring typically shows a stretching vibration in the region of 1625–1660 cm⁻¹.

C=C Stretch: The stretching of the exocyclic benzylidene double bond and aromatic rings would appear in the 1550–1600 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated part of the pyrroline ring appear just below 3000 cm⁻¹.

N-H Stretch: For the parent compound without an N-substituent, a characteristic N-H stretching band would be expected around 3200-3400 cm⁻¹.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula.

For instance, the HRMS (ESI) analysis of a related compound, N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole, showed an [M+H]⁺ ion at m/z 492.1991, which corresponds to the calculated value of 492.1992 for the molecular formula C₃₂H₃₀NO₂S. This level of accuracy is essential for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts.

X-ray Crystallography for Solid-State Structure Determination

For a series of related N-tosyl-2-benzylidene-3-pyrroline derivatives, X-ray crystallography was used to confirm the molecular structure, including the five-membered ring and the configuration of its substituents. Such an analysis for this compound would confirm the E/Z configuration of the benzylidene group, the planarity of the conjugated system, and the conformation of the pyrroline ring.

Computational and Theoretical Investigations of 4 Benzylidene 3,4 Dihydro 2h Pyrrole

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. bhu.ac.in It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 4-Benzylidene-3,4-dihydro-2H-pyrrole. Calculations are typically performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), paired with a basis set like 6-311G(d,p) to describe the molecular orbitals. bhu.ac.inresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis is essential for flexible molecules to identify different stable conformers and their relative energies. nih.govresearchgate.net The dihydro-pyrrole ring is not planar and can adopt various conformations, such as a shallow boat or envelope form. researchgate.net The orientation of the benzylidene group relative to the pyrrole (B145914) ring also contributes to different conformers. DFT calculations can map these conformational landscapes to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would require a specific calculation.

ParameterBond/AnglePredicted Value
Bond LengthC=N~1.28 Å
C=C (exocyclic)~1.35 Å
N-C (ring)~1.47 Å
C-C (ring, single)~1.54 Å
Bond AngleC-N-C (ring)~109°
C=C-C (exocyclic)~125°
Dihedral AngleC-C=C-C (benzylidene)~180° (for planarity)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

DFT calculations provide both the energy levels and the spatial distribution of these orbitals. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-system of the benzylidene group and the nitrogen atom. The LUMO is likely distributed over the electrophilic C=N imine bond and the exocyclic C=C double bond, which act as electron-accepting sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and generally more reactive. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties (Hypothetical Data)

ParameterDescriptionPredicted Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
ΔE (HOMO-LUMO Gap)Energy difference (ELUMO - EHOMO)4.4 eV

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and confirmation. DFT, combined with the Gauge-Including Atomic Orbital (GIAO) method, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (δ). nih.govmdpi.com

These calculations can predict both ¹H and ¹³C NMR spectra. nih.gov By comparing the calculated chemical shifts with experimental data, one can confidently assign the signals to specific atoms within the molecule. This is particularly useful for complex structures where spectral overlap can make assignments ambiguous. mdpi.com Theoretical predictions for this compound would distinguish between the aromatic protons of the benzylidene group, the vinylic proton, and the aliphatic protons on the dihydro-pyrrole ring.

Table 3: Predicted ¹H NMR Chemical Shifts (Hypothetical Data) Calculated using a GIAO/DFT method.

Proton TypePredicted δ (ppm)Rationale
Aromatic (Phenyl)7.2 - 7.6Standard aromatic region, influenced by conjugation.
Vinylic (=CH-Ph)6.8 - 7.1Deshielded due to conjugation with the phenyl ring and imine.
Methylene (C5-H₂)3.8 - 4.1Allylic to both the imine and exocyclic double bond.
Methylene (C3-H₂)2.9 - 3.2Aliphatic protons adjacent to a double bond.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is calculated to predict how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netnih.gov Green represents neutral potential regions.

For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The π-cloud of the aromatic ring may also show negative potential. In contrast, the hydrogen atoms, particularly any N-H proton if present in a protonated form, would exhibit a positive potential (blue). nih.gov

Chemical Reactivity and Stability Predictions

The energies of the frontier orbitals (HOMO and LUMO) are used to calculate global reactivity descriptors, which quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors, derived from conceptual DFT, include chemical hardness, chemical potential, and the electrophilicity index.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These parameters provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. nih.gov A low value for chemical hardness and a high electrophilicity index for this compound would suggest it is a relatively reactive species.

Table 4: Global Chemical Reactivity Descriptors (Hypothetical Data) Calculated from the HOMO and LUMO energies in Table 2.

DescriptorFormulaPredicted ValueInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 22.2 eVIndicates moderate reactivity.
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.0 eVMeasures electron escaping tendency.
Electrophilicity Index (ω)μ² / (2η)3.64 eVShows a significant capacity to act as an electrophile.

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and determine the activation energies for each step. mdpi.com

For this compound, several reactions could be investigated computationally:

Hydrogenation: Modeling the catalytic hydrogenation of the C=N and C=C double bonds to form the corresponding saturated pyrrolidine (B122466). This would involve calculating the reaction pathway on a catalyst surface.

Cycloaddition Reactions: The conjugated system could potentially participate in cycloaddition reactions. Computational modeling could predict the feasibility, regioselectivity, and stereoselectivity of such reactions.

Electrophilic/Nucleophilic Addition: The MEP and FMO analyses suggest specific sites for attack. DFT can model the addition of various reagents to these sites, calculating the energy barriers and reaction thermodynamics to predict the most likely products.

These mechanistic studies provide a detailed, step-by-step understanding of chemical transformations that would be difficult to obtain through experimental means alone.

Chemical Reactivity and Transformation Studies of the 4 Benzylidene 3,4 Dihydro 2h Pyrrole Core

Double Bond Migration and Aromatization Reactions

A significant characteristic of dihydropyrrole systems, including the 4-benzylidene derivative, is their propensity to undergo reactions that lead to the formation of a thermodynamically stable aromatic pyrrole (B145914) ring. This transformation is a powerful driving force for several observed reactions.

Acid-catalyzed isomerization is a common method to induce aromatization. For instance, derivatives of 2-benzylidene-3-pyrrolines, which are isomers of the title compound, readily undergo a C=C double bond migration in the presence of acid to furnish the corresponding pyrrole. researchgate.netmdpi.com This process is driven by the gain in aromatic stabilization energy. researchgate.net Studies have shown that under acidic conditions, such as with BF₃, this double bond migration can be accompanied by rearrangements, like the migration of a tosyl group from the nitrogen to the C3 position of the newly formed pyrrole ring. mdpi.com

Furthermore, thermal conditions can also promote aromatization. Some 2-ylidene-3-pyrrolines are known to be reactive intermediates that convert to the corresponding pyrroles upon heating. mdpi.com Enantioselective aromatization has also been achieved using Cinchona alkaloid-derived catalysts, allowing for the kinetic resolution of racemic 3,4-dihydro-2H-pyrroles to yield enantioenriched 3-arylpyrroles. researchgate.net This highlights a sophisticated method for converting the central chirality of the dihydropyrrole into axial chirality in the final aromatic product. researchgate.net

Oxidation Reactions (e.g., to Pyrrolin-2-ones, Cyclic Nitrones)

The 4-benzylidene-3,4-dihydro-2H-pyrrole core is susceptible to oxidation at different positions, leading to synthetically valuable products such as γ-lactams (pyrrolin-2-ones) and cyclic nitrones. The outcome of these reactions is often dependent on the specific oxidizing agent and reaction conditions employed.

The synthesis of 4-benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole can be achieved through the reductive cyclization of γ-nitroketone precursors. koreascience.kr Interestingly, this reaction often yields a mixture of the target pyrroline (B1223166) and a cyclic nitrone derivative. The selectivity can be controlled by the choice of reducing agent and temperature. For example, using Iron in acetic acid (Fe/AcOH) under reflux conditions favors the formation of the pyrroline derivative. koreascience.kr In contrast, employing Zinc in ammonium (B1175870) chloride (Zn/NH₄Cl) at lower temperatures predominantly yields the cyclic nitrone. koreascience.kr The proposed mechanism involves the full reduction of the nitro group to an amine for pyrroline formation, versus a partial reduction to a hydroxylamine (B1172632), which then cyclizes to the nitrone. koreascience.kr

Another key oxidative transformation is the conversion to pyrrolin-2-ones. The oxidation of N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole with meta-chloroperbenzoic acid (m-CPBA) has been shown to produce the corresponding α,β-unsaturated γ-lactam in a reasonable yield. researchgate.netmdpi.com This reaction introduces a carbonyl group into the heterocyclic ring, providing a scaffold found in numerous bioactive compounds.

Table 1: Conditions for Oxidation and Reductive Cyclization Reactions
Precursor TypeReagents and ConditionsMajor ProductReference
γ-NitroketoneFe/AcOH, refluxThis compound derivative koreascience.kr
γ-NitroketoneZn/NH₄Cl, low temperatureCyclic Nitrone derivative koreascience.kr
2-Benzylidene-3-pyrroline derivativem-CPBAα,β-Unsaturated γ-lactam (Pyrrolin-2-one) researchgate.netmdpi.com

Cycloaddition Reactions and Rearrangements

The pyrroline ring, with its inherent unsaturation, possesses the potential to participate in cycloaddition reactions, although this reactivity can be challenged by the competing drive towards aromatization. thieme-connect.de Pyrroles and their derivatives can act as 2π or 4π components in various cycloaddition processes.

While specific examples for the this compound core are not extensively detailed, the general reactivity of the pyrrole system provides a strong indication of its potential. Pyrroles are known to participate as dienes in [4+2] Diels-Alder reactions, for example with reactive dienophiles like benzynes. nih.gov They have also been employed in [4+3] cycloadditions to construct aza-bridged bicyclic frameworks. thieme-connect.de Furthermore, enzymatic [2+2] and [4+2] cycloadditions have been reported, demonstrating the versatility of the pyrrole scaffold in complex bond-forming reactions. nih.gov These precedents suggest that the this compound core could be a viable substrate for similar transformations, potentially leading to novel polycyclic heterocyclic systems.

Rearrangements are also observed, particularly in conjunction with other transformations. As noted previously, the acid-catalyzed aromatization of an N-tosyl-2-benzylidene-3-pyrroline can be accompanied by a migration of the tosyl group from the nitrogen atom to the C3 position of the pyrrole ring, representing a koreascience.krrsc.org-sigmatropic shift. mdpi.com

Nucleophilic and Electrophilic Functionalization of the Pyrroline Ring

The functional groups within the this compound structure—namely the imine (C=N) bond and the exocyclic C=C double bond—provide sites for both nucleophilic and electrophilic attack.

The nitrogen atom in the pyrroline ring is nucleophilic, while the imine carbon is electrophilic and susceptible to attack by nucleophiles. researchgate.net The exocyclic double bond can also be targeted by electrophiles. For example, acid-promoted dissociation can generate a carbocation intermediate that is susceptible to nucleophilic attack. researchgate.net In one study, this carbocation intermediate was shown to undergo an electrophilic aromatic substitution reaction with N-methylaniline. researchgate.net

The functionalization of pyrrole rings through nucleophilic substitution is a well-established strategy. nih.gov For instance, the introduction of a nitro group into a pyridine (B92270) ring, a related heterocycle, greatly facilitates nucleophilic substitution. nih.gov This suggests that introducing electron-withdrawing groups onto the this compound core could activate it towards nucleophilic attack, enabling the introduction of a wide range of functional groups. The reactivity of the pyrroline ring can be tuned to allow for sequential modification with different nucleophiles, providing a pathway to highly functionalized derivatives. nih.gov

Derivatization and Functionalization Strategies of 4 Benzylidene 3,4 Dihydro 2h Pyrrole

Substitution Reactions on the Pyrroline (B1223166) Ring

The pyrroline ring of 4-benzylidene-3,4-dihydro-2H-pyrrole offers several sites for substitution, including the nitrogen atom and the carbon atoms of the heterocyclic core.

N-acylation is a common strategy to introduce functional groups onto the pyrroline nitrogen. For instance, N-tosylated 2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole has been synthesized in high yield through a silver-catalyzed 5-exo-dig cyclization of an intermediate formed from the reaction of 1,3-di-p-tolylprop-2-en-1-one, lithium phenylacetylide, and p-toluenesulfonamide. researchgate.netmdpi.com This approach highlights the feasibility of introducing sulfonyl groups, which can serve as protecting groups or as moieties to modulate biological activity. Similarly, methanesulfonamide (B31651) can be employed as a nitrogen nucleophile to yield the corresponding N-mesylated product. mdpi.com

While direct C-alkylation or C-acylation on a pre-formed this compound ring is not extensively documented, related systems have undergone such modifications. For example, a one-pot directed lithiation and alkylation of a Boc-protected pyrrole[3,4-d]pyridazinone has been developed, suggesting that under appropriate conditions, the carbon atoms of the pyrrole (B145914) or dihydropyrrole ring can be functionalized. semanticscholar.org The Vilsmeier-Haack reaction, a method for the formylation of electron-rich aromatic and heteroaromatic compounds, could potentially be applied to introduce formyl groups onto the pyrroline ring, given its electron-rich nature. ijpcbs.comorganic-chemistry.orgwikipedia.org

Table 1: Examples of N-Acylation of Dihydropyrrole Intermediates

ReactantReagentProductReaction Type
(Z)-N-(1,3-di-p-tolyl-5-phenylpent-2-en-4-yn-1-yl)-4-methylbenzenesulfonamideAgOAc, PPh3N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrroleN-Tosylation
(Z)-N-(1,3-diaryl-5-phenylpent-2-en-4-yn-1-yl)methanesulfonamideSilver or other suitable catalystN-mesyl-2-benzylidene-3,5-diaryl-2,5-dihydro-1H-pyrroleN-Mesylation

Modification of the Benzylidene Moiety

The benzylidene moiety provides a readily accessible handle for introducing structural diversity. While many derivatives are synthesized from pre-functionalized benzaldehydes, post-synthetic modification of the benzylidene ring offers a complementary approach.

Standard electrophilic aromatic substitution reactions, such as nitration and halogenation, can be envisioned on the phenyl ring of the benzylidene group, provided the pyrroline ring is stable to the reaction conditions. The directing effects of any existing substituents on the phenyl ring would govern the position of the incoming electrophile.

For derivatives bearing a halogen substituent on the benzylidene ring, palladium-catalyzed cross-coupling reactions offer a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura coupling, for instance, could be employed to introduce new aryl or vinyl groups by reacting a bromo- or iodo-substituted benzylidene derivative with a boronic acid or ester. anu.edu.aunih.govresearchgate.netnih.gov Similarly, the Buchwald-Hartwig amination would allow for the introduction of a wide range of primary and secondary amines. wikipedia.orglibretexts.orgyoutube.combeilstein-journals.orgyoutube.com These reactions would significantly expand the chemical space accessible from a single halogenated precursor.

Table 2: Potential Strategies for Modifying the Benzylidene Moiety

Reaction TypeReagentsPotential ProductNotes
NitrationHNO3/H2SO4Nitro-substituted benzylidene derivativeRequires careful control of reaction conditions to avoid degradation of the pyrroline ring. youtube.com
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseAryl-substituted benzylidene derivativeApplicable to halogenated benzylidene precursors. nih.gov
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino-substituted benzylidene derivativeApplicable to halogenated benzylidene precursors. wikipedia.org

Formation of Pyrrolinium Salts and Other Cationic Derivatives

The nitrogen atom of the 3,4-dihydro-2H-pyrrole ring is nucleophilic and can be alkylated to form quaternary pyrrolinium salts. These cationic derivatives can exhibit altered solubility and biological activity profiles compared to their neutral precursors. The synthesis of 3-arylidene-1-pyrrolinium salts has been achieved through the intramolecular cyclization of N-(4,4-diethoxybutyl)imines in the presence of trifluoroacetic acid. researchgate.net This suggests that N-alkylation of a pre-formed this compound with an appropriate alkyl halide would be a feasible route to the corresponding pyrrolinium salt. The resulting iminium ion in the pyrrolinium ring can act as an electrophile, potentially participating in further reactions.

Synthesis of Fused Heterocyclic Systems from Dihydro-2H-pyrroles

The 3,4-dihydro-2H-pyrrole core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These larger ring systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.

One common strategy involves cycloaddition reactions. The double bond within the pyrroline ring can potentially act as a dienophile or a dipolarophile. For instance, Diels-Alder reactions with suitable dienes could lead to the formation of fused six-membered rings. ucla.edunih.govresearchgate.netnih.gov Similarly, 1,3-dipolar cycloaddition reactions with dipoles such as azides or nitrile oxides could be used to construct fused five-membered heterocyclic rings. nih.govwikipedia.orgnih.govyoutube.commdpi.com

Condensation reactions provide another avenue for the synthesis of fused systems. For example, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, could potentially be adapted. wikipedia.orgnih.govmdpi.comacs.org If the this compound were to be modified to contain a suitable aminoethyl side chain, an intramolecular Pictet-Spengler reaction could lead to the formation of a fused piperidine (B6355638) ring.

The synthesis of dihydropyrrolo[1,2-a]pyrazinones and pyrrolo[2,1-c] ijpcbs.comwikipedia.orgbenzodiazepines often involves the cyclization of functionalized pyrrole or pyrrolidine (B122466) precursors. ijpcbs.comwikipedia.orgwikipedia.orglibretexts.orgwikipedia.orgnih.gov These synthetic strategies could potentially be adapted to utilize this compound as a starting material, for example, by introducing a suitable amino acid or related functionality at the nitrogen atom, followed by intramolecular cyclization.

Design and Synthesis of Multi-Target Ligands and Scaffolds

The development of multi-target-directed ligands (MTDLs) is a promising strategy for the treatment of complex diseases such as cancer and neurodegenerative disorders. nih.govnih.govmdpi.comspringernature.com The this compound scaffold possesses structural features that make it an attractive starting point for the design of MTDLs.

The pyrrole and dihydropyrrole cores are present in a number of kinase inhibitors. nih.govmdpi.comnih.govnih.gov Kinases are a key class of targets in oncology. The benzylidene moiety is also a common feature in various biologically active compounds, including cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. organic-chemistry.orgbeilstein-journals.orgresearchgate.netwikipedia.orgmdpi.com By combining these two pharmacophoric elements and further functionalizing them, it is possible to design molecules that can interact with multiple biological targets.

For example, by modifying the substituents on the benzylidene ring, one could optimize interactions with the active site of a particular kinase, while modifications to the pyrroline ring could be used to tune selectivity or introduce interactions with a secondary target, such as another kinase or a different class of enzyme like acetylcholinesterase. The pyrrole scaffold has been utilized in the design of anticancer drugs, and the derivatization strategies discussed above could be employed to generate a library of compounds for screening against various cancer-related targets. researchgate.netresearchgate.net

Applications and Emerging Research Directions

Molecular Switches and Functional Materials

The structural framework of 4-benzylidene-3,4-dihydro-2H-pyrrole and its derivatives, particularly the exocyclic double bond, offers potential for the development of molecular switches. The geometric isomerization (E/Z) around this bond can be influenced by external stimuli such as light or heat, leading to changes in the molecule's physical and chemical properties. This photochromic or thermochromic behavior is a key characteristic of molecular switches, making them suitable for applications in functional materials, including data storage, molecular machines, and smart fabrics. While direct studies on this compound as a molecular switch are emerging, the fundamental properties of the benzylidene moiety are well-established in this context.

Intermediates in Complex Molecule Synthesis

The this compound core is a versatile intermediate in organic synthesis, providing a robust scaffold for the construction of more complex molecules. The pyrroline (B1223166) ring and the benzylidene group contain multiple reactive sites that can be selectively functionalized. researchgate.net For instance, the double bond can undergo various addition reactions, and the nitrogen atom can be involved in further cyclization or substitution reactions.

A series of benzylidene-3-pyrrolines have been prepared from chalcone (B49325) derivatives, arylacetylene, and sulfonamide in a three-step sequence without the need to isolate intermediates. mdpi.com This approach highlights the efficiency of using related structures to generate highly substituted and functionalized pyrroline compounds. researchgate.netmdpi.com These intermediates are valuable precursors for synthesizing a variety of pyrrolidine (B122466) derivatives and complex polyheterocyclic molecules. researchgate.net The synthesis of 3,4-dihydro-2H-pyrroles can also be achieved from ketones, aldehydes, and nitroalkanes through a hydrogenative cyclization process. nih.gov

Biological Activity of this compound Analogues (Preclinical Studies)

Analogues of this compound have demonstrated a wide range of biological activities in preclinical research, underscoring the pharmacological importance of this structural motif. nih.gov The five-membered pyrrolidine ring is a common feature in many biologically active compounds and is widely used by medicinal chemists. nih.gov

The pyrrole (B145914) and pyrrolidine scaffolds are prominent in the development of new antimicrobial agents due to their presence in many natural products with diverse biological properties. nih.govacgpubs.org

Antibacterial Activity: Derivatives of the pyrrolidine ring have shown significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org In some cases, the presence of electron-withdrawing groups on the phenyl ring attached to the pyrrole nitrogen enhanced the antibacterial potential. acgpubs.org Thiazole-based pyrrolidine derivatives have also been synthesized and evaluated for their antibacterial properties, with some compounds showing selective inhibition of Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com Furthermore, 2-benzylidene-3-oxobutanamide derivatives have exhibited good antibacterial activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov

Compound TypeBacterial Strain(s)Activity
1,2,3,4-tetrasubstituted pyrrolesS. aureus, B. cereusModerate to excellent inhibition acgpubs.org
Thiazole-pyrrolidine derivativesGram-positive bacteriaSelective inhibition biointerfaceresearch.com
2-benzylidene-3-oxobutanamide derivativesMRSA, A. baumanniiGood growth inhibition nih.gov
5-benzylidene-4-oxazolidinonesS. aureus biofilmsInhibition and dispersion nih.gov

Antifungal Activity: Pyrrole derivatives are also recognized for their fungicidal activities. nih.gov Phenylpyrrole-substituted tetramic acids have been synthesized and tested against phytopathogenic fungi like Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani, with many compounds displaying good inhibitory activity. nih.gov Additionally, some 2-(p-substituted benzylidene)-3-(5-alkyl-1,3,4-thiadiazol-2-yl) thiazolidin-4-ones have been found to be active against Candida albicans and Aspergillus niger, with compounds containing electron-withdrawing groups showing greater activity.

Antimycobacterial Activity: The pyrrole scaffold has been a key component in the synthesis of compounds with antimycobacterial properties. nih.gov A number of pyrrole derivatives have been tested in vitro against Mycobacterium tuberculosis, showing minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 µg/mL. nih.gov Pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial agents that target mycobacterial respiration by inhibiting the cytochrome bc1 complex. nih.gov Spirooxindolo-pyrrolidine hybrids have also demonstrated excellent antitubercular potential. researchgate.net Furthermore, novel pyrrolyl hydrazones and their copper complexes have been synthesized and screened for antitubercular activity, showing promising MIC values. dovepress.com

Analogues of this compound have been investigated for their potential as anticancer agents. For instance, a related compound, 4-benzylidene-2-methyl-oxazoline-5-one, was observed to induce cell death through toxic effects on MCF-7 breast cancer cells. umz.ac.irumz.ac.ir At concentrations of 0.01, 0.1, and 1 mg/ml, this compound exhibited cytotoxic effects and significantly decreased cell viability. umz.ac.irumz.ac.ir

Similarly, benzylideneiminophenylthiazole analogues have been tested for their in vitro cytotoxicity against various cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG-2), and human breast carcinoma (MCF-7). nih.gov Certain derivatives from this class showed potent activity against these cell lines. nih.gov Substituted-(E)-2-benzylidene-N-(3-(3-oxo-2,3-dihydro-4H-benzo[b] nih.govumz.ac.iroxazin-4-yl)propyl)hydrazine-1-carbothioamides have also been evaluated for their anti-proliferative activity, with some compounds showing promising results against human tumor cell lines, with Growth Inhibition 50 (GI50) values ranging from 0.180 to 4.20 µM. researchgate.net

Benzylidene indanones have been developed as tubulin polymerization inhibitors and have demonstrated strong cytotoxicity against several human cancer cell lines, with IC50 values ranging from 10 to 880 nM. nih.gov

Compound ClassCancer Cell Line(s)MeasurementResults
4-benzylidene-2-methyl-oxazoline-5-oneMCF-7 (Breast)CytotoxicitySignificant decrease in cell viability umz.ac.irumz.ac.ir
Benzylideneiminophenylthiazole analoguesA549 (Lung), HepG-2 (Liver), MCF-7 (Breast)Cytotoxicity (IC50)Potent activity observed nih.gov
Substituted Benzylidene Hydrazine CarbothioamidesVarious human tumor cell linesAnti-proliferative (GI50)0.180 - 4.20 µM researchgate.net
Benzylidene IndanonesVarious human cancer cell linesCytotoxicity (IC50)10 - 880 nM nih.gov

While specific studies on the affinity of this compound for imidazoline (B1206853) I2 receptors are not extensively detailed in the provided context, the broader class of nitrogen-containing heterocyclic compounds is known to interact with various receptor systems.

Regarding nicotinic acetylcholine (B1216132) receptors (nAChRs), these are ligand-gated ion channels that are important drug targets. nih.gov Compounds can modulate nAChR function by binding to sites distinct from the primary acetylcholine binding site. nih.gov These allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), offering a nuanced approach to influencing receptor activity. nih.gov The development of allosteric modulators for nAChRs, particularly the α7 and α4β2 subtypes, is an active area of research for treating various central nervous system disorders. nih.gov The pyrrolidine scaffold is a key structural element in many compounds designed to interact with these receptors.

Lanosterol (B1674476) synthase (LSS) is a crucial enzyme in the cholesterol biosynthesis pathway. nih.gov The inhibition of LSS has been explored as a therapeutic strategy in various diseases, including cancer. nih.gov Drugs that suppress cholesterol biosynthesis are important for lowering serum cholesterol. nih.gov Lanosterol analogs have been designed as dual-action inhibitors of cholesterol biosynthesis, acting as competitive inhibitors of lanosterol 14α-methyl demethylase and as partial suppressors of HMG-CoA reductase. nih.gov

Recent studies have identified LSS as a key factor in the progression of certain cancers, where it promotes tumor growth. nih.gov The inhibition of LSS has shown effectiveness in suppressing tumor growth in various cancer types. nih.gov While direct inhibition of LSS by this compound has not been explicitly demonstrated, the development of small molecule inhibitors for LSS is an ongoing area of research where pyrrole-based structures could potentially play a role.

Optoelectronic Applications (based on related dihydropyrrole cores)

The intrinsic electronic characteristics of the dihydropyrrole scaffold have prompted investigations into its utility in the field of optoelectronics. While research on this compound itself in this domain is nascent, studies on related dihydropyrrole and polypyrrole core structures reveal significant potential for applications in advanced electronic and photonic devices. These electron-rich heterocyclic systems serve as versatile building blocks for conjugated materials designed for organic electronics. nih.govrsc.org

The versatility in the synthesis of polypyrrole (PPy) and its derivatives allows for the production of a wide range of materials with distinct and tunable properties. rsc.org The strategic functionalization of the pyrrole ring enables fine-tuning of the material's structural, optical, and electronic characteristics. rsc.orgresearchgate.net This adaptability makes them promising candidates for a variety of technological applications. rsc.org

Research into 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), a class of electron-rich scaffolds, has demonstrated their applicability as active-layer materials in devices such as organic photovoltaic (OPV) cells, organic field-effect transistors (OFETs), and organic resistive memory (ORM) devices. nih.gov The optoelectronic properties of these molecules can be systematically altered by introducing different functional groups, which modifies their electron-donating or electron-withdrawing character and, consequently, their interaction with light. nih.gov For instance, studies on various π-extended DHPP chromophores have recorded maximum absorption wavelengths (λmax) in the range of approximately 368–434 nm. nih.gov

The development of composites and nanocomposites has further expanded the optoelectronic applications of pyrrole-based materials. A notable example is a polypyrrole/Ni(OH)2-NiO core-shell nanocomposite, which has been fabricated into an optoelectronic device. researchgate.net This composite device exhibited a significant photoresponse, highlighting the potential of hybrid materials incorporating dihydropyrrole-related structures. researchgate.net The performance of such devices is often characterized by parameters like photocurrent density, photoresponsivity, and detectivity. researchgate.net

Detailed theoretical studies, often employing density functional theory (DFT), have been crucial in understanding the structure-property relationships in these materials. rsc.orgresearchgate.net These computational analyses provide insights into bond length alternation, the spatial and energetic distribution of frontier molecular orbitals, electronic gaps, and optical absorption spectra. rsc.org Such studies help in rationally designing new PPy derivatives with tailored optoelectronic properties for specific applications by predicting the effect of different side groups on the polymer's electronic structure. rsc.org The unique charge transport mechanisms and intriguing optical properties stemming from their molecular orbital energy levels position these materials as key components for next-generation devices. rsc.org

Below is a data table summarizing the optoelectronic properties of select dihydropyrrole-related materials based on published research findings.

Material/Core StructureApplication AreaKey Optoelectronic Properties/Findings
π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs)OPVs, OFETs, ORMsλmax values measured between ~368–434 nm. nih.gov
Polypyrrole/Ni(OH)2-NiO NanocompositeOptoelectronic DevicesPhotocurrent density (Jph) of 0.85 mA·cm⁻². researchgate.net
Polypyrrole/Ni(OH)2-NiO NanocompositeOptoelectronic DevicesPhotoresponsivity (R) of 12.5 mA·W⁻¹. researchgate.net
Polypyrrole/Ni(OH)2-NiO NanocompositeOptoelectronic DevicesDetectivity (D) of 2.79*10¹¹ Jones. researchgate.net

Conclusion and Future Research Perspectives

Summary of Current Understanding

The current body of scientific literature indicates that the 4-benzylidene-3,4-dihydro-2H-pyrrole scaffold is accessible through specific synthetic routes, primarily demonstrated through the synthesis of its derivatives. One notable method involves the use of Baylis-Hillman adducts as key starting materials. For instance, the synthesis of 4-benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole has been successfully achieved through the nucleophilic substitution of Baylis-Hillman acetates with nitroalkanes, followed by subsequent cyclization steps.

Spectroscopic analysis of these derivatives provides critical insights into the structural and electronic properties of the core molecule. The E-configuration of the exocyclic double bond is a common feature, confirmed by X-ray crystallography and Nuclear Overhauser Effect (NOE) experiments in substituted analogues.

Spectroscopic Data for 4-benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole
Technique Observation
Infrared (IR)2962 cm⁻¹ (C-H stretching), 1601 cm⁻¹ (C=C stretching)
¹H NMRδ 7.70 ppm (s, 1H, benzylidene proton), δ 1.32 ppm (d, J = 6.9 Hz, methyl groups)
¹³C NMRδ 146.09 ppm (C=CH), δ 22.59 ppm (CH₃)

A more general approach to the broader class of 3,4-dihydro-2H-pyrroles involves a multi-component reaction. This method utilizes ketones, aldehydes, and nitroalkanes to form γ-nitroketones, which then undergo a reductive cyclization, often catalyzed by a reusable nickel catalyst, to yield the dihydropyrrole ring system. nih.govresearchgate.netresearchgate.net This strategy offers a flexible pathway to variously substituted pyrroline (B1223166) rings, which could be adapted for the synthesis of benzylidene derivatives.

Identification of Research Gaps and Challenges

The most significant research gap is the lack of investigation into the unsubstituted this compound. The majority of available data pertains to substituted, and in some cases isomeric, derivatives, such as N-tosylated 2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole. researchgate.netmdpi.com This leaves the specific physicochemical and biological properties of the parent compound largely unknown.

A primary chemical challenge is the potential for these non-aromatic dihydropyrroles to undergo aromatization to form the more thermodynamically stable pyrrole (B145914) ring. mdpi.com This inherent reactivity requires careful control of reaction conditions during synthesis and purification and may limit the stability and long-term storage of these compounds.

Furthermore, the synthesis of specific isomers (e.g., controlling the E/Z configuration of the benzylidene group) and the development of stereoselective methods for chiral derivatives present ongoing synthetic challenges. The multi-component synthesis, while versatile, can result in diastereomeric mixtures when creating multiple stereocenters, necessitating complex purification procedures. researchgate.net

Future Directions in Synthetic Methodology Development

Future research in synthetic methodology should focus on several key areas. First, the development of a direct and high-yielding synthesis for the unsubstituted this compound is a crucial next step to enable a thorough investigation of its properties.

Second, expanding upon existing multi-component strategies to create a diverse library of derivatives is essential. nih.govresearchgate.net This includes exploring a wider range of aldehydes, ketones, and nitroalkanes to introduce various functional groups onto the pyrroline ring and the benzylidene moiety. The use of modern catalytic systems, including earth-abundant metal catalysts and organocatalysts, could lead to more efficient, selective, and sustainable synthetic protocols. mdpi.com The development of asymmetric catalytic systems to control stereochemistry would be a significant advancement.

Finally, exploring novel synthetic disconnections and reaction pathways, such as domino reactions or photoinduced syntheses, could provide alternative and more atom-economical routes to this scaffold. researchgate.netnih.gov

Prospects for Further Exploration of Biological and Material Applications

The pyrrole nucleus and its partially saturated derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.govscispace.com The this compound framework, which combines the pyrroline ring with a conjugated styrenyl system, is a promising candidate for biological screening. The benzylidene group offers a vector for structural modification to optimize interactions with biological targets. Future work should involve the synthesis of a focused library of derivatives for systematic evaluation in various biological assays, such as enzyme inhibition or cell-based cytotoxicity screens. mdpi.com

In the realm of material science, the conjugated system formed by the benzylidene group and the endocyclic double bond may impart interesting photophysical properties. This raises the possibility of applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Future research could explore the synthesis of polymers or small molecules incorporating this scaffold and investigate their fluorescence, conductivity, and other material properties. The potential for this compound class in materials science remains almost entirely unexplored and represents a fertile ground for future investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.